molecular formula C20H27N3O3S B12163698 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12163698
M. Wt: 389.5 g/mol
InChI Key: SQGRJJZRBDBCBU-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring, a thiophene ring with a sulfone group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources.

    Sulfone Group Addition: Oxidation of the thiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.

    Carboxamide Formation: The final step involves the reaction of the pyrazole derivative with an appropriate amine (4-phenylbutan-2-amine) under coupling conditions using agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones with additional functional groups.

    Reduction Products: Thiophene derivatives with reduced sulfur groups.

    Substitution Products: Pyrazole derivatives with various substituents.

Scientific Research Applications

Chemistry

This compound is studied for its unique structural properties and reactivity, making it a candidate for developing new materials and catalysts.

Biology

In biological research, it may be explored for its potential as a bioactive molecule, interacting with specific enzymes or receptors.

Medicine

The compound’s structure suggests potential pharmacological applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with biological targets.

Industry

In the industrial sector, it could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The sulfone and carboxamide groups are likely involved in hydrogen bonding and electrostatic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C20H27N3O3S/c1-14(9-10-17-7-5-4-6-8-17)21-20(24)19-15(2)22-23(16(19)3)18-11-12-27(25,26)13-18/h4-8,14,18H,9-13H2,1-3H3,(H,21,24)

InChI Key

SQGRJJZRBDBCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

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